2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole
Description
Properties
IUPAC Name |
2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-2-5-14-13(4-1)19-17(25-14)23-9-3-8-22(10-11-23)16-7-6-15-20-18-12-24(15)21-16/h1-2,4-7,12H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFATCUQCJYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Diazepane Ring Formation: The diazepane ring can be synthesized through the reaction of diamines with dihalides or through ring-closing reactions involving appropriate precursors.
Coupling with Benzo[d]oxazole: The final step involves coupling the triazolopyridazine-diazepane intermediate with a benzo[d]oxazole derivative, typically using palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially converting it to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation Products: N-oxides of the diazepane ring.
Reduction Products: Dihydro derivatives of the triazolopyridazine moiety.
Substitution Products: Halogenated or nitrated derivatives of the benzo[d]oxazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole has shown potential as an enzyme inhibitor. It has been studied for its ability to inhibit kinases and other enzymes involved in disease pathways .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Pyrazole-Triazolopyridazine Derivatives
Compounds such as (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) share the triazolopyridazine core but differ in substituents. E-4b exhibits a higher melting point (253–255°C) compared to chloropyridazine analogues (187–189°C), suggesting enhanced crystallinity due to hydrogen-bonding interactions from the triazole ring .
Triazolopyridazine-Oxybenzoxazine Derivatives
Derivatives like 2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-N-(4-fluorobenzyl)-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine (12b) feature a triazolopyridazine-oxy linker instead of the diazepane bridge. These compounds show moderate antiproliferative activity (IC₅₀: 1–10 μM in endothelial cells) but lack thrombin inhibitory effects observed in benzamidine analogues .
Antiproliferative Activity
For instance, ester forms of triazolopyridazine derivatives (e.g., R₂ = Et in 14–17) inhibit endothelial and tumor cell proliferation, with IC₅₀ values comparable to clinical candidates .
Epigenetic Modulation
Triazolopyridazine-based bromodomain inhibitors (e.g., AZD5153 ) demonstrate that substituents on the triazolopyridazine ring critically influence binding to epigenetic reader domains. The diazepane-benzoxazole scaffold in the target compound could similarly target bromodomains, though this requires experimental validation .
Table 1: Key Properties of Selected Triazolopyridazine Derivatives
Notes:
- The target compound’s diazepane linker may improve solubility over rigid benzoxazine derivatives (e.g., 12b ) but could reduce thermal stability (lower melting point).
- Fluorine substitution (e.g., 12b , 13a ) enhances metabolic stability and bioavailability, as seen in their high HPLC purity (>96%) .
Q & A
Q. What are the key synthetic pathways for 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of triazolopyridazine precursors, coupling with diazepane derivatives, and functionalization of the benzoxazole moiety. Key steps include:
- Cyclization: Formation of the triazolopyridazine core using diethyl oxalate and ketones under basic conditions (e.g., NaH in toluene) .
- Coupling: Amine substitution reactions with 1,4-diazepane derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Oxazole Formation: Cyclodehydration of substituted benzamide intermediates using POCl₃ or PCl₅ .
Optimization Tips: - Use Design of Experiments (DoE) to screen solvents (e.g., acetonitrile vs. ethanol) and catalysts (e.g., Pd/C for coupling efficiency).
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Methodological Answer:
- Chromatography: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Spectroscopy: Confirm structure using:
- ¹H/¹³C NMR: Look for characteristic peaks (e.g., benzoxazole protons at δ 7.2–8.1 ppm; diazepane methylenes at δ 2.5–3.5 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₁₆N₈O) .
- Elemental Analysis: Match calculated vs. experimental C/H/N ratios (±0.3% tolerance) .
Q. What preliminary biological assays are recommended to assess its activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., BRD4) using fluorescence polarization assays with recombinant proteins .
- Antiproliferative Activity: Test in cancer cell lines (e.g., HCT116 colorectal cancer) via MTT assays (IC₅₀ determination) .
- Molecular Docking: Use AutoDock Vina to predict binding to 14-α-demethylase (PDB: 3LD6) or BRD4 (PDB: 5Y2N) .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Methodological Answer: Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:
- PK Profiling: Measure plasma half-life (t₁/₂), bioavailability, and tissue distribution in rodent models. Low oral bioavailability may necessitate formulation optimization (e.g., nanoemulsions) .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .
- Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Q. What strategies enhance the selectivity of this compound for BET bromodomains over other epigenetic targets?
Methodological Answer:
- Bivalent Binding: Modify the linker length between triazolopyridazine and benzoxazole to exploit dual BRD4 binding pockets .
- SAR Studies: Introduce substituents (e.g., methoxy groups) to the diazepane ring to reduce affinity for non-BET bromodomains (e.g., CREBBP) .
- Cryo-EM/Co-crystallography: Resolve compound-BRD4 complexes to guide rational design (e.g., PDB deposition for AZD5153 analogs) .
Q. How can resistance mechanisms in cancer cells be investigated for this compound?
Methodological Answer:
- Long-term Exposure Models: Treat cancer cells (e.g., MDA-MB-231) with sublethal doses for 6–8 weeks; perform RNA-seq to identify upregulated genes (e.g., ABC transporters or pro-survival pathways) .
- CRISPR Screening: Use genome-wide knockout libraries to pinpoint resistance drivers (e.g., BRD4 mutations or c-Myc overexpression) .
- Combination Therapy: Test synergy with PARP inhibitors (e.g., Olaparib) to overcome resistance via synthetic lethality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
